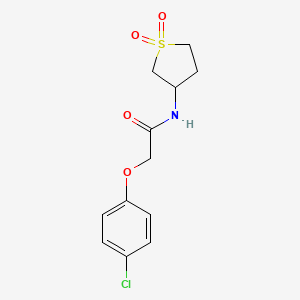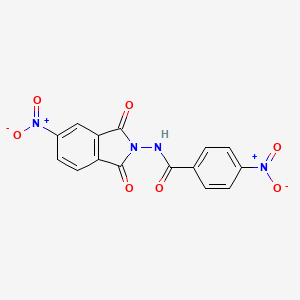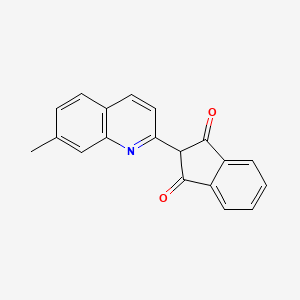
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential as an anti-parasitic agent. This compound belongs to the benzamide class of compounds and has been shown to have potent activity against a variety of parasitic organisms, including Trypanosoma cruzi, the causative agent of Chagas disease.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is not completely understood. However, it is believed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide targets the mitochondria of the parasite, leading to disruption of the electron transport chain and ultimately causing cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been shown to have a variety of biochemical and physiological effects on parasitic organisms. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide can inhibit the growth and replication of parasites, leading to decreased viability and eventual cell death. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide can reduce parasitemia and improve survival in animal models of parasitic infection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide in lab experiments is its potent anti-parasitic activity. This makes it a useful tool for studying the biology and pathogenesis of parasitic organisms. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is its potential toxicity. Careful dose-response studies are required to determine the optimal concentration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide for use in lab experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide. One area of interest is the development of new formulations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide that can improve its pharmacokinetic properties and increase its bioavailability. Another area of interest is the study of the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide, which could lead to the development of new anti-parasitic agents. Finally, the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide in combination with other anti-parasitic agents is an area of active research.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been described in several scientific publications. One method involves the reaction of 2,6-difluoroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been extensively studied for its potential as an anti-parasitic agent. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is active against a variety of parasitic organisms, including Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum. In vivo studies have also shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is effective in treating infections caused by these parasites.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLHRZHTNTKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
